1-[2-(3,4-Dimethoxyphenyl)ethyl]-1-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-3-phenylthiourea
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Overview
Description
1-[2-(3,4-Dimethoxyphenyl)ethyl]-1-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-3-phenylthiourea is a complex organic compound with a unique structure that includes a dimethoxyphenyl group, a dioxopyrrolidinyl group, and a phenylthiourea group. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(3,4-Dimethoxyphenyl)ethyl]-1-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-3-phenylthiourea typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:
Formation of the Dimethoxyphenyl Ethyl Intermediate: This step involves the reaction of 3,4-dimethoxybenzaldehyde with an appropriate ethylating agent under basic conditions to form the 3,4-dimethoxyphenylethyl intermediate.
Synthesis of the Dioxopyrrolidinyl Intermediate: The next step involves the formation of the dioxopyrrolidinyl intermediate through a cyclization reaction of a suitable precursor, such as a diketone or an amino acid derivative.
Coupling Reaction: The final step involves the coupling of the dimethoxyphenylethyl intermediate with the dioxopyrrolidinyl intermediate in the presence of a thiourea derivative to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[2-(3,4-Dimethoxyphenyl)ethyl]-1-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-3-phenylthiourea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to form reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiourea group, to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can yield amines or alcohols.
Scientific Research Applications
1-[2-(3,4-Dimethoxyphenyl)ethyl]-1-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-3-phenylthiourea has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-[2-(3,4-Dimethoxyphenyl)ethyl]-1-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-3-phenylthiourea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.
Altering Gene Expression: Affecting the expression of genes involved in various biological processes.
Comparison with Similar Compounds
1-[2-(3,4-Dimethoxyphenyl)ethyl]-1-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-3-phenylthiourea can be compared with other similar compounds, such as:
3,4-Dimethoxyphenethylamine: An analogue with similar structural features but different biological activities.
Phenylthiourea Derivatives: Compounds with variations in the thiourea group, leading to different chemical and biological properties.
Dioxopyrrolidinyl Compounds: Molecules with similar dioxopyrrolidinyl groups but different substituents, affecting their reactivity and applications.
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical reactivity and potential biological activities.
Properties
Molecular Formula |
C27H27N3O4S |
---|---|
Molecular Weight |
489.6 g/mol |
IUPAC Name |
1-[2-(3,4-dimethoxyphenyl)ethyl]-1-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-3-phenylthiourea |
InChI |
InChI=1S/C27H27N3O4S/c1-33-23-14-13-19(17-24(23)34-2)15-16-29(27(35)28-20-9-5-3-6-10-20)22-18-25(31)30(26(22)32)21-11-7-4-8-12-21/h3-14,17,22H,15-16,18H2,1-2H3,(H,28,35) |
InChI Key |
BNYXENHHFNFCBR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CCN(C2CC(=O)N(C2=O)C3=CC=CC=C3)C(=S)NC4=CC=CC=C4)OC |
Origin of Product |
United States |
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